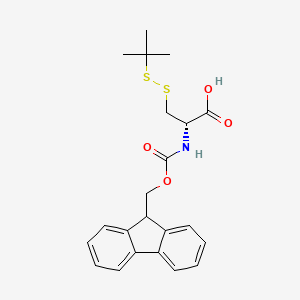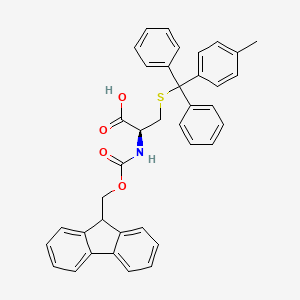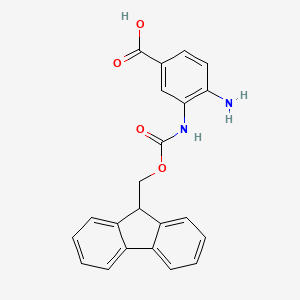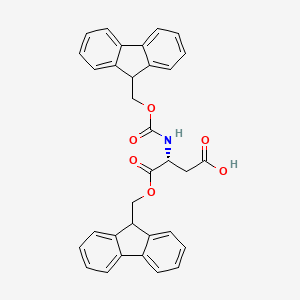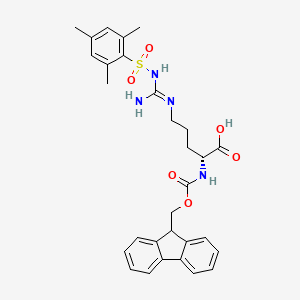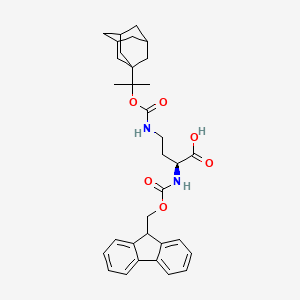
Fmoc-4-phosphono-Phe(Bzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-4-phosphono-Phe(Bzl)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phosphono group attached to the phenyl ring, and a benzyl ester. This unique structure makes it valuable in various biochemical and medicinal research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phosphono-Phe(Bzl)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group.
Phosphorylation: The phenyl ring is phosphorylated using a suitable phosphorylating agent.
Benzyl Ester Formation: The carboxyl group is esterified with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phosphono group can undergo oxidation to form phosphonic acid derivatives.
Reduction: The benzyl ester can be reduced to yield the corresponding carboxylic acid.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Free carboxylic acid.
Substitution: Free amino acid.
Applications De Recherche Scientifique
Chemistry
Fmoc-4-phosphono-Phe(Bzl)-OH is used in solid-phase peptide synthesis (SPPS) to introduce phosphono groups into peptides, which can alter their biochemical properties.
Biology
In biological research, this compound is used to study protein phosphorylation and its effects on protein function and signaling pathways.
Medicine
The compound is explored for its potential in developing peptide-based drugs, particularly those targeting phosphorylated proteins.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and diagnostic agents.
Mécanisme D'action
The mechanism by which Fmoc-4-phosphono-Phe(Bzl)-OH exerts its effects involves the incorporation of the phosphono group into peptides. This modification can mimic natural phosphorylation, affecting protein-protein interactions, enzyme activity, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-4-phosphono-Tyr(Bzl)-OH: Similar structure but with a tyrosine backbone.
Fmoc-4-phosphono-Ser(Bzl)-OH: Similar structure but with a serine backbone.
Uniqueness
Fmoc-4-phosphono-Phe(Bzl)-OH is unique due to its phenylalanine backbone, which provides distinct hydrophobic interactions and steric effects compared to tyrosine and serine derivatives. This uniqueness makes it valuable for studying specific protein interactions and developing targeted therapeutics.
Propriétés
Numéro CAS |
943148-45-6 |
|---|---|
Formule moléculaire |
C31H28NO7P |
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)/t29-/m0/s1 |
Clé InChI |
SUZIBVOZBLUGME-LJAQVGFWSA-N |
SMILES |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
SMILES isomérique |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Synonymes |
Fmoc-Ppa(Bzl)-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


